molecular formula C7H5BrF2Zn B3041514 3,5-Difluorobenzylzinc bromide CAS No. 308796-30-7

3,5-Difluorobenzylzinc bromide

Cat. No.: B3041514
CAS No.: 308796-30-7
M. Wt: 272.4 g/mol
InChI Key: HUTYJRVTQJKGIO-UHFFFAOYSA-M
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Description

3,5-Difluorobenzylzinc bromide is an organozinc reagent with the molecular formula C7H5BrF2Zn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Difluorobenzylzinc bromide is typically prepared by the reaction of 3,5-difluorobenzyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

3,5-Difluorobenzyl bromide+Zn3,5-Difluorobenzylzinc bromide\text{3,5-Difluorobenzyl bromide} + \text{Zn} \rightarrow \text{this compound} 3,5-Difluorobenzyl bromide+Zn→3,5-Difluorobenzylzinc bromide

Industrial Production Methods: In an industrial setting, the preparation of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the formation of the desired organozinc compound.

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluorobenzylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions with various electrophiles. These reactions are facilitated by the presence of a palladium or nickel catalyst.

Common Reagents and Conditions:

    Palladium or Nickel Catalysts: These catalysts are essential for facilitating the cross-coupling reactions.

    Solvents: Tetrahydrofuran (THF) is commonly used as the solvent.

    Reaction Conditions: The reactions are typically carried out under an inert atmosphere to prevent oxidation.

Major Products: The major products formed from the reactions of this compound are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

3,5-Difluorobenzylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound can be used to modify biomolecules, enabling the study of biological pathways and mechanisms.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism by which 3,5-difluorobenzylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium or nickel catalyst, followed by reductive elimination to form a new carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium or nickel catalyst.

Comparison with Similar Compounds

  • Benzylzinc bromide
  • 2,4-Difluorobenzylzinc bromide
  • 2,6-Difluorobenzylzinc bromide

Comparison: 3,5-Difluorobenzylzinc bromide is unique due to the presence of fluorine atoms at the 3 and 5 positions on the benzyl ring. This substitution pattern can influence the reactivity and selectivity of the compound in cross-coupling reactions. Compared to other benzylzinc bromides, the difluoro substitution can enhance the stability and reactivity of the organozinc reagent, making it a valuable tool in organic synthesis.

Properties

IUPAC Name

bromozinc(1+);1,3-difluoro-5-methanidylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2.BrH.Zn/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTYJRVTQJKGIO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=CC(=C1)F)F.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-Difluorobenzylzinc bromide
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3,5-Difluorobenzylzinc bromide
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3,5-Difluorobenzylzinc bromide
Reactant of Route 4
3,5-Difluorobenzylzinc bromide
Reactant of Route 5
3,5-Difluorobenzylzinc bromide
Reactant of Route 6
3,5-Difluorobenzylzinc bromide

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